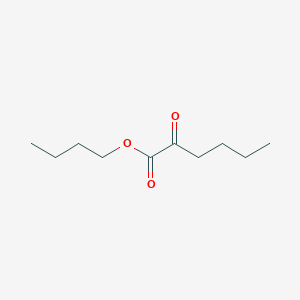
Butyl 2-oxohexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 2-oxohexanoate, also known as this compound, is an organic compound belonging to the class of β-keto esters. This compound is characterized by the presence of a keto group (C=O) at the second carbon of the hexanoic acid chain, with a butyl ester group attached to the carboxyl end. β-Keto esters are important intermediates in organic synthesis due to their dual electrophilic and nucleophilic sites, making them versatile building blocks in the synthesis of complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 2-oxohexanoate can be achieved through various methods, including the transesterification of β-keto esters. One common approach involves the reaction of ethyl acetoacetate with butanol in the presence of an acid catalyst. The reaction proceeds via the formation of an enol intermediate, which then undergoes nucleophilic attack by the alcohol, resulting in the formation of the desired ester .
Industrial Production Methods
Industrial production of this compound typically involves large-scale transesterification processes. These processes often utilize catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the reaction. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature and reaction time to prevent side reactions and degradation of the product .
Análisis De Reacciones Químicas
Types of Reactions
Butyl 2-oxohexanoate undergoes various chemical reactions, including:
Oxidation: The keto group can be oxidized to form carboxylic acids.
Reduction: Reduction of the keto group can yield secondary alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions to achieve substitution reactions.
Major Products
Oxidation: Caproic acid derivatives.
Reduction: 2-Hydroxyhexanoic acid butyl ester.
Substitution: Various esters and amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Butyl 2-oxohexanoate has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: It is used in studies involving metabolic pathways and enzyme kinetics.
Industry: It is utilized in the production of flavors, fragrances, and as a solvent in various industrial processes
Mecanismo De Acción
The mechanism of action of Butyl 2-oxohexanoate involves its ability to participate in nucleophilic acyl substitution reactions. The keto group enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack. This property is exploited in various synthetic transformations, where the ester can be converted into different functional groups through nucleophilic substitution .
Comparación Con Compuestos Similares
Butyl 2-oxohexanoate can be compared with other β-keto esters such as:
Ethyl acetoacetate: Similar in structure but with an ethyl ester group instead of a butyl ester.
Methyl acetoacetate: Contains a methyl ester group, making it less bulky compared to the butyl ester.
Ethyl benzoylacetate: Features a benzoyl group, adding aromatic character to the compound.
The uniqueness of this compound lies in its specific ester group, which can influence its reactivity and physical properties, making it suitable for particular applications where other β-keto esters may not be as effective.
Propiedades
Fórmula molecular |
C10H18O3 |
|---|---|
Peso molecular |
186.25 g/mol |
Nombre IUPAC |
butyl 2-oxohexanoate |
InChI |
InChI=1S/C10H18O3/c1-3-5-7-9(11)10(12)13-8-6-4-2/h3-8H2,1-2H3 |
Clave InChI |
OZNUERXLIINFGC-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=O)C(=O)OCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Bromo-N-methoxy-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B8521960.png)
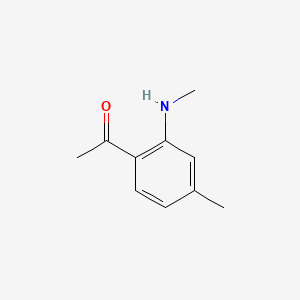
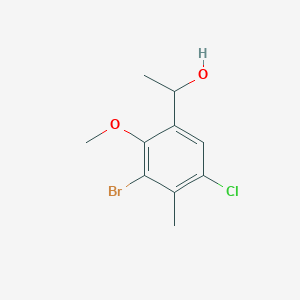
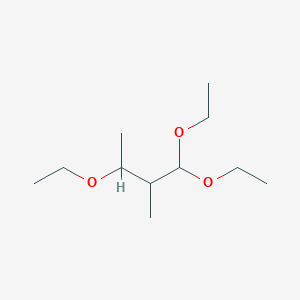
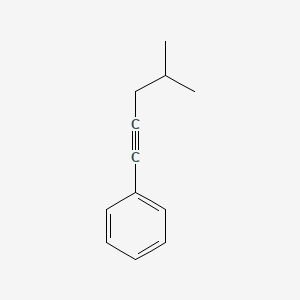
![3-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-1H-1,2,4-triazol-5-amine](/img/structure/B8521986.png)
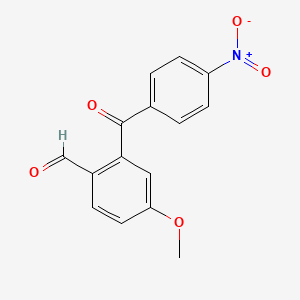
![tert-butyl 4-chloro-6-formyl-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate](/img/structure/B8521996.png)
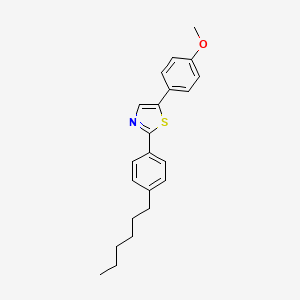
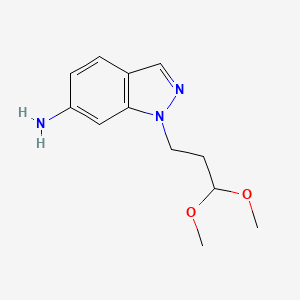
![N-[4-(5-cyano-1-methyl-1H-pyrrol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B8522024.png)
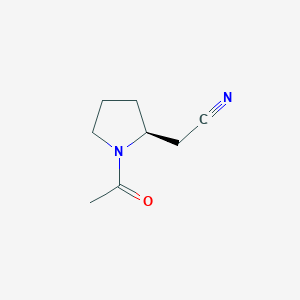
![5-bromo-3-[[1-(2-hydroxyethyl)pyrazol-4-yl]amino]-1-methylpyrazin-2-one](/img/structure/B8522036.png)

